molecular formula C15H18 B12653747 1-Methyl-4-(1-methylpropyl)naphthalene CAS No. 60848-34-2

1-Methyl-4-(1-methylpropyl)naphthalene

Cat. No.: B12653747
CAS No.: 60848-34-2
M. Wt: 198.30 g/mol
InChI Key: ZQTLICGKKLFBOM-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group and a 1-methylpropyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-methylpropyl)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of solid acid catalysts derived from zeolites has been explored to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(1-methylpropyl)naphthalene has found applications in various scientific research fields:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of the methyl and 1-methylpropyl groups influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

CAS No.

60848-34-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

1-butan-2-yl-4-methylnaphthalene

InChI

InChI=1S/C15H18/c1-4-11(2)14-10-9-12(3)13-7-5-6-8-15(13)14/h5-11H,4H2,1-3H3

InChI Key

ZQTLICGKKLFBOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C2=CC=CC=C21)C

Origin of Product

United States

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